2,4-ジクロロベンゾイルシアニド

概要

説明

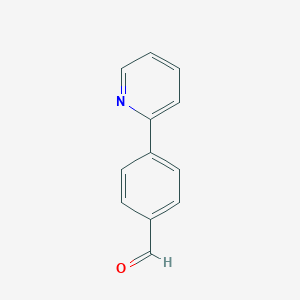

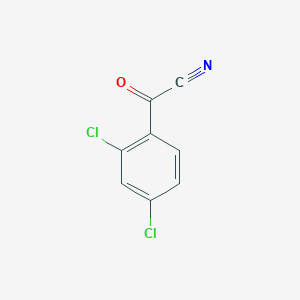

2,4-Dichlorobenzoyl Cyanide is a chemical compound that can be used in the preparation of benzoylcyclohexanedione pesticides . It is also an impurity in the synthesis of Lamotrigine .

Synthesis Analysis

The synthesis of 2,4-Dichlorobenzoyl Cyanide involves several steps. It is the key starting material for the synthesis of lamotrigine . The 2,3-dichlorobenzoyl cyanide has five regio isomers .Molecular Structure Analysis

The molecular formula of 2,4-Dichlorobenzoyl Cyanide is C8H3Cl2NO . Its average mass is 200.021 Da and its monoisotopic mass is 198.959167 Da .科学的研究の応用

シリコーンゴム製造

2,4-ジクロロベンゾイルシアニドに関連する化合物であるジ(2,4-ジクロロベンゾイル)過酸化物(DCBP)は、シリコーンゴム製造において架橋剤、加硫剤、および重合開始剤として一般的に使用されている . その利点は、硬化速度が速く、気泡のない透明な硬化状態が得られることです .

熱分解研究

DCBPの熱分解挙動は、シミュレーションと熱分析法を組み合わせることで調べられた . これにより、DCBPのピーク温度、分解熱、見かけの活性化エネルギーなどの熱力学の基礎を理解するのに役立ちます .

熱着火理論の応用

DCBPの熱着火理論の適用は、速度論的曲線フィッティングによって研究されてきました . これは、単一の微分方程式に組み込まれた周囲への熱放出と熱伝達の間の挙動の理解において大きな進歩を表しています .

安全性分析

DCBPは、その反応性または非互換性により、化学反応中の安全要件と懸念に悪影響を与える可能性があります . したがって、その特性は、示差走査熱量測定と文献調査を使用して調査されてきました .

分解特性研究

DCBPの分解特性は、等温および非等温熱量測定技術とシミュレーションアプローチを組み合わせて研究されてきました . これにより、環境への膨大な圧力上昇と有毒な副産物の放出を伴う、不必要な暴走反応を予測するのに役立ちます <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/2000/

作用機序

Target of Action

2,4-Dichlorobenzoyl Cyanide (DCBC) is an organic compound that is primarily used as an intermediate in the production of dyes and pharmaceuticals It’s known that dcbc interacts with various biochemical processes during its use in the production of dyes and pharmaceuticals .

Mode of Action

It’s known that dcbc undergoes thermal decomposition, which is an autocatalytic reaction . This means that the reaction accelerates as it proceeds, leading to a rapid release of energy . This property is crucial in its role as an initiator, hardener, and vulcanizing agent in the rubber industry .

Biochemical Pathways

This process can lead to various downstream effects, including the release of energy and the formation of new compounds .

Result of Action

The primary result of DCBC’s action is its role in the production of dyes and pharmaceuticals . It’s also used as an initiator, hardener, and vulcanizing agent in the rubber industry . The thermal decomposition of DCBC leads to a rapid release of energy, which is crucial in these applications .

Action Environment

The action of DCBC can be influenced by various environmental factors. For instance, the thermal decomposition of DCBC is a temperature-dependent process . Therefore, the rate and extent of this reaction can be influenced by the temperature of the environment . Additionally, safety precautions must be taken to prevent the release of DCBC into the environment, as it can pose potential hazards .

Safety and Hazards

2,4-Dichlorobenzoyl Cyanide is considered hazardous. It causes severe skin burns and eye damage . It reacts violently with water and contact with water liberates toxic gas . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing locked up .

生化学分析

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins during its use in the synthesis of certain pesticides

Cellular Effects

Given its use in pesticide synthesis, it may have significant impacts on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

特性

IUPAC Name |

2,4-dichlorobenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2NO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJCNUBDKYFMHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431458 | |

| Record name | 2,4-Dichlorobenzoyl Cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35022-43-6 | |

| Record name | 2,4-Dichlorobenzoyl cyanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35022-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorobenzoyl Cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B194243.png)